n-Ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-2-8-6-5-3-11-12-7(5)10-4-9-6/h3-4H,2H2,1H3,(H2,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDWBYNASHULMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=NC2=C1C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00901184 | |
| Record name | NoName_262 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00901184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23002-56-4 | |
| Record name | MLS002637724 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies for N Ethyl 1h Pyrazolo 3,4 D Pyrimidin 4 Amine and Its Derivatives
Established Synthetic Pathways for the Pyrazolo[3,4-d]pyrimidine Nucleus
The construction of the pyrazolo[3,4-d]pyrimidine scaffold is a critical step and can be accomplished through several established routes, including cyclocondensation reactions and the derivatization of pre-existing pyrazole (B372694) or pyrimidine (B1678525) precursors.
Cyclocondensation Reactions
Cyclocondensation reactions are a common and effective method for the de novo synthesis of the pyrazolo[3,4-d]pyrimidine core. These reactions typically involve the condensation of a suitably substituted pyrazole with a reagent that provides the necessary atoms to form the fused pyrimidine ring.
A prevalent approach starts with 5-aminopyrazole-4-carbonitrile derivatives. For instance, the cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles with aryl nitriles in the presence of a strong base like potassium t-butoxide in boiling t-butanol has been shown to produce 4-aminopyrazolo[3,4-d]pyrimidines in good yields, ranging from 72-87%. asianpubs.org This method provides a direct route to the 4-amino substituted scaffold, which is a key precursor for the target compound.
Another versatile method involves the reaction of 5-aminopyrazoles with azlactones under solvent-free conditions, followed by treatment with a superbasic medium (t-BuOK/DMSO) to yield 4-arylpyrazolo[3,4-b]pyridin-6-ones. nih.gov While this leads to a different regioisomer, it highlights the utility of 5-aminopyrazoles as key building blocks in the synthesis of fused pyrazole systems.
Derivatization from Precursors
Alternatively, the pyrazolo[3,4-d]pyrimidine nucleus can be constructed by modifying existing pyrazole or pyrimidine rings. A widely used precursor is 4-chloropyrazolo[3,4-d]pyrimidine, which can be synthesized from commercially available allopurinol. nih.gov This chloro-derivative serves as a versatile intermediate for introducing various functional groups at the 4-position through nucleophilic substitution reactions.
For example, the synthesis of 4-amino-substituted pyrazolo[3,4-d]pyrimidines has been extensively studied, laying the groundwork for the synthesis of the target molecule. nih.gov The reaction of 4-chloropyrazolo[3,4-d]pyrimidine with different amines is a general method for preparing N4-alkylaminopyrazolo[3,4-d]pyrimidines. nih.gov This approach is particularly relevant for the synthesis of n-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Specific Approaches for N-Alkylation and Amination at Position 4
Once the pyrazolo[3,4-d]pyrimidine core is in place, the next crucial step is the introduction of the ethylamino group at the 4-position. This is typically achieved through nucleophilic substitution of a suitable leaving group, most commonly a chlorine atom.
Regioselective Synthesis Strategies
The regioselectivity of N-alkylation is a key consideration in the synthesis of N-substituted pyrazolo[3,4-d]pyrimidines. Direct alkylation of the pyrazolo[3,4-d]pyrimidine ring can lead to a mixture of isomers. Therefore, a more controlled and regioselective approach is often preferred.
The most common strategy for the regioselective synthesis of N4-substituted derivatives involves the use of 4-chloropyrazolo[3,4-d]pyrimidine as a key intermediate. The chlorine atom at the 4-position is highly susceptible to nucleophilic attack by amines. By reacting 4-chloropyrazolo[3,4-d]pyrimidine with ethylamine (B1201723), the desired this compound can be synthesized with high regioselectivity. This method has been successfully employed for the synthesis of a variety of N4-alkylaminopyrazolo[3,4-d]pyrimidines. nih.gov
One-Pot and Multi-Step Procedures in Research Synthesis
Both one-pot and multi-step procedures have been developed for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. One-pot syntheses offer advantages in terms of efficiency and reduced waste. For example, a one-pot synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones has been developed by reacting 5-amino-N-substituted-1H-pyrazole-4-carbonitrile with aliphatic acids in the presence of POCl3. nih.govresearchgate.net While this specific example leads to a pyrimidinone, the principle of one-pot cyclization and functionalization is a valuable strategy in this area of chemistry.
In a research setting, multi-step procedures are more common for the synthesis of specific derivatives like this compound. A typical multi-step synthesis would involve:
Synthesis of a 5-aminopyrazole-4-carboxamide or -carbonitrile precursor.
Cyclization to form the pyrazolo[3,4-d]pyrimidin-4-one or 4-aminopyrazolo[3,4-d]pyrimidine.
If starting from the pyrimidinone, chlorination to yield 4-chloropyrazolo[3,4-d]pyrimidine.
Nucleophilic substitution of the 4-chloro group with ethylamine to afford the final product.
This step-wise approach allows for the purification and characterization of intermediates, ensuring the final product's purity and structural integrity.
Optimization of Synthetic Conditions and Yields in Research Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time.
For the cyclocondensation step, the choice of base and solvent can significantly impact the reaction outcome. The use of potassium t-butoxide in t-butanol has been reported to be effective for the synthesis of 4-aminopyrazolo[3,4-d]pyrimidines. asianpubs.org In the case of N-alkylation of pyrimidines, the use of a catalyst such as ammonium (B1175870) sulfate (B86663) on hydro-thermal carbon has been explored to improve efficiency and selectivity under eco-friendly conditions. ias.ac.in
In the nucleophilic substitution step to introduce the ethylamino group, the reaction conditions are typically mild. The reaction of 4-chloropyrazolo[3,4-d]pyrimidine with ethylamine can be carried out in a suitable solvent like ethanol (B145695) or isopropanol, often at room temperature or with gentle heating. The use of an excess of the amine can serve as both the nucleophile and the base to neutralize the HCl generated during the reaction.
Generation of Novel this compound Analogs for Research
The quest for novel therapeutic agents has led to extensive research into the synthesis of analogs of this compound. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore due to its structural similarity to purines, allowing it to act as an ATP-competitive inhibitor for a variety of protein kinases. ekb.egresearchgate.net The generation of novel analogs focuses on systematic modifications of the core structure to explore the structure-activity relationships (SAR) and to develop compounds with enhanced potency and selectivity for specific biological targets. ekb.egresearchgate.netresearchgate.net
A primary synthetic strategy for generating analogs involves the modification of substituents at various positions of the pyrazolo[3,4-d]pyrimidine nucleus, particularly at the N-1, C-3, and C-6 positions, while retaining the N-ethylamino group at the C-4 position which is crucial for certain biological activities. A common approach begins with a substituted 4-chloropyrazolo[3,4-d]pyrimidine intermediate, which can then undergo nucleophilic substitution with ethylamine to install the desired group at the C-4 position. nih.gov
For instance, one synthetic pathway starts from 5-amino-1-substituted-1H-pyrazole-4-carbonitrile. This precursor can be cyclized, for example with formamide (B127407), to form the pyrazolo[3,4-d]pyrimidine core. nih.gov Subsequent chlorination at the 4-position using reagents like phosphorus oxychloride yields a key intermediate. This intermediate can then be reacted with ethylamine to produce a range of N-ethyl-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs. This method allows for the introduction of diverse functionalities at the N-1 position, enabling the investigation of their impact on biological activity.
Another key strategy involves the derivatization of the C-6 position. For example, a 6-(chloromethyl) derivative can be synthesized, which then serves as a versatile precursor for introducing various substituents through nucleophilic substitution. mdpi.com While a study demonstrated this with methylamine, the principle is applicable for ethylamine as well. mdpi.com This allows for the exploration of the chemical space around the C-6 position, which can influence the compound's interaction with its biological target.
The research findings from the synthesis of these novel analogs are often coupled with in vitro biological evaluations to determine their potential as therapeutic agents. A significant focus has been on their anticancer properties, particularly as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR). nih.govrsc.orgsemanticscholar.org The data from these studies are crucial for understanding the SAR of this class of compounds.
Below are interactive data tables summarizing the research findings for some novel pyrazolo[3,4-d]pyrimidine analogs, showcasing their biological activities.
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| VI | Complex side chain at C4 | HepG-2 | 6.18 | ekb.eg |
| VI | Complex side chain at C4 | MCF-7 | 4.03 | ekb.eg |
| VI | Complex side chain at C4 | HCT-116 | 5.82 | ekb.eg |
| IXa | Thiosemicarbazide linker at C4 | HepG-2 | 29.4 | ekb.eg |
| IXa | Thiosemicarbazide linker at C4 | MCF-7 | 21.7 | ekb.eg |
| IXa | Thiosemicarbazide linker at C4 | HCT-116 | 28.1 | ekb.eg |
| 1a | Pyrazolo[3,4-d]pyrimidine scaffold | A549 | 2.24 | nih.gov |
| 1d | Modified pyrazolo[3,4-d]pyrimidine scaffold | MCF-7 | 1.74 | nih.gov |
| Compound | Modification | IC50 (µM) | Reference |
|---|---|---|---|
| 6e | Substitution at C3 and N1 | 5.6 | chapman.edu |
| 7a | Ester at N1 | 150 | chapman.edu |
| 7c | Ester at N1 | 16 | chapman.edu |
| 8a | Carboxylic acid at N1 | 250 | chapman.edu |
| 10c | Aryl substitution at C3 | 5.1 | chapman.edu |
| 15b | Hydroxamate at N1 | 46 | chapman.edu |
These studies highlight that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly impact biological activity, paving the way for the development of more effective and selective research compounds.
Structure Activity Relationship Sar Studies of N Ethyl 1h Pyrazolo 3,4 D Pyrimidin 4 Amine Derivatives
Impact of Substitutions on the Pyrazolo[3,4-d]pyrimidine Scaffold
The versatility of the pyrazolo[3,4-d]pyrimidine nucleus allows for systematic modifications at several key positions, namely the N1, C3, C4, and C6 positions. Each of these sites offers a unique opportunity to modulate the pharmacological properties of the resulting derivatives, including their potency, selectivity, and pharmacokinetic profiles.
The N1 position of the pyrazolo[3,4-d]pyrimidine scaffold plays a crucial role in orienting the molecule within the target's binding site and can be modified to enhance potency and selectivity. nih.govnih.gov For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, modifications at the N1 position were instrumental in improving both the potency and selectivity of the compounds. nih.gov Alterations at this position have also been explored to mitigate off-target effects. For example, a primary amine at the N1-position was linked to off-target hERG activity, and subsequent modifications at this site successfully eliminated this undesirable interaction. nih.gov
In the pursuit of novel pan-Protein Kinase D (PKD) inhibitors, a series of pyrazolo[3,4-d]pyrimidine-based compounds with diverse substitutions at the N1 position were synthesized and evaluated. This strategic modification led to the identification of compounds with significantly improved biochemical inhibitory activity against PKD. nih.gov
Table 1: Impact of N1-Substitutions on PKD Inhibitory Activity
| Compound | N1-Substituent | PKD1 IC50 (nM) | PKD2 IC50 (nM) | PKD3 IC50 (nM) |
|---|---|---|---|---|
| 3-IN-PP1 | Indolylmethyl | 94 | 108 | 98 |
| 17m | (4-(dimethylamino)phenyl)methyl | 17 | 35 | 21 |
Data sourced from a study on pyrazolo[3,4-d]pyrimidine based pan-PKD inhibitors. nih.gov
The C3 position of the pyrazolo[3,4-d]pyrimidine core is strategically located to interact with the inner regions of the ATP-binding pocket of kinases, making it a prime target for SAR studies. nih.gov Modifications at this position have been shown to significantly influence the potency and selectivity of the resulting inhibitors. For example, the introduction of a sulfonamide group at the C3-position led to an inhibitor with improved selectivity and potency. nih.gov
Further investigations into BTK inhibitors involved retaining the core structure and the reactive "warhead" while exploring different groups at the C3-position. The introduction of a phenyl group linked by an alkynyl ether at this position resulted in a compound with high potency against BTK, comparable to established inhibitors, while also demonstrating a better physicochemical profile. nih.gov In another study, the optimization of a lead compound through the introduction of a phenylethynyl group at the C3 position led to a new class of potent Src inhibitors. nih.gov
The amino group at the C4 position is a key feature of the pyrazolo[3,4-d]pyrimidine scaffold, often involved in crucial hydrogen bonding interactions within the kinase hinge region. ekb.eg SAR studies have extensively explored the impact of various substituents on this amino group to enhance biological activity. The nature of the substituent at the C4 position has been found to be a major determinant of the cytotoxic activity of these derivatives. ekb.eg
In a series of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines designed as CDK2 inhibitors, it was observed that compounds with a 4-anilino group exhibited superior CDK2 inhibitory and antitumor activity compared to those with a 4-benzyl group. researchgate.net This highlights the importance of an aromatic amine at this position for effective inhibition. Furthermore, the introduction of aliphatic amines such as ethyl, propyl, and cyclohexyl groups at the C4-position was found to be detrimental to the cytotoxic activity against certain cancer cell lines. core.ac.uk
Table 2: Influence of C4-Substituents on Cytotoxic Activity
| Compound Linker at C4 | Cytotoxic Activity Trend |
|---|---|
| Thiosemicarbazide (4 atoms) | Very Strong |
| Ketohydrazinyl (3 atoms) | Strong |
| Hydrazono (2 atoms) | Moderate |
| Imino (1 atom) | Weak |
| Cyclic (e.g., pyrazole) | Inactive |
General trend observed in a study on the SAR of C4-substituted pyrazolo[3,4-d]pyrimidines. ekb.eg
The C6 position of the pyrazolo[3,4-d]pyrimidine scaffold provides another avenue for structural modification to enhance the therapeutic potential of its derivatives. Alterations at this position have been made in conjunction with modifications at the C4-position to optimize inhibitory activity. nih.gov In the development of Src family kinase inhibitors, modifications to the side chain at the C6-position were carried out in parallel with optimizations at the C4-amino group, leading to compounds with greater potency in neuroblastoma cells. nih.gov
In a study focused on antibacterial agents, the introduction of different substituents at the C6 position, such as thiomethyl and thioisopropyl groups, was explored to increase the lipophilicity of the pyrazolo[3,4-d]pyrimidine derivatives. nih.gov
Role of Hydrophobic and Steric Features in Ligand-Target Interactions
The interaction between a ligand and its biological target is governed by a complex interplay of forces, including hydrophobic and steric effects. In the context of N-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, these features are critical for achieving high-affinity binding and selectivity.
The pyrazolo[3,4-d]pyrimidine core itself, being a purine (B94841) isostere, is designed to fit into the predominantly hydrophobic adenine-binding pocket of kinases. rsc.orgrsc.org The introduction of a phenyl ring at the C3 position is a strategic modification aimed at occupying a hydrophobic region within the ATP binding site. ekb.eg Similarly, the design of EGFR tyrosine kinase inhibitors based on this scaffold has involved the use of a phenyl ring as a hydrophobic moiety to occupy the hydrophobic region I of the ATP-binding site. rsc.org The introduction of a terminal hydrophobic ring has been shown to be significant for the effectiveness of these anticancer agents. semanticscholar.org
Steric bulk and the spatial arrangement of substituents are also crucial. The size and shape of the substituents at various positions on the pyrazolo[3,4-d]pyrimidine ring can either facilitate or hinder optimal binding. For instance, the introduction of bulky substituents at the C4 position has been shown to lead to better inhibition of A431 cell growth in a series of 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives. researchgate.net
Rational Design Principles for Enhanced Research Activity
The development of potent and selective this compound derivatives is guided by rational design principles that leverage our understanding of ligand-target interactions. nih.gov A primary strategy involves mimicking the natural ligand, ATP, to competitively inhibit kinase activity. rsc.org The pyrazolo[3,4-d]pyrimidine scaffold serves as an excellent starting point due to its structural similarity to the adenine (B156593) core of ATP. nih.govrsc.org
Structure-based drug design is another powerful approach. By analyzing the crystal structures of kinases in complex with inhibitors, researchers can identify key interactions and design new derivatives with improved binding affinity and selectivity. nih.gov This approach has been successfully used to guide the design of Src inhibitors. nih.gov
Furthermore, the isosteric replacement of one heterocyclic ring system with another is a common strategy to improve pharmacological properties. For example, replacing the pteridine (B1203161) ring in methotrexate (B535133) with a pyrazolo[3,4-d]pyrimidine nucleus resulted in a significant increase in DHFR inhibition activity. nih.gov Similarly, the quinazoline (B50416) moiety in known EGFR-TKIs has been replaced with the 1H-pyrazolo[3,4-d]pyrimidine nucleus to enhance cytotoxic activity. ekb.eg
Another key design principle is the introduction of various linkers between the pyrazolo[3,4-d]pyrimidine core and peripheral hydrophobic moieties to optimize the spatial orientation and interactions within the binding pocket. rsc.orgnih.gov The length and flexibility of these linkers can be fine-tuned to achieve the desired biological activity. ekb.eg
Molecular Mechanisms of Action and Biological Target Identification
Kinase Inhibition Profiles
The pyrazolo[3,4-d]pyrimidine nucleus is recognized as a privileged scaffold in medicinal chemistry, acting as a bioisostere of adenine (B156593) and enabling competitive binding at the ATP-binding site of various kinases. nih.govrsc.org However, specific inhibitory data for n-Ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is not available for most major kinase families.
Src Family Kinases (SFKs) Inhibition
While numerous pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of Src family kinases (SFKs), nih.govbioworld.comunisi.it there is no specific data available from the search results detailing the inhibitory activity of this compound against this target.
Epidermal Growth Factor Receptor (EGFR) Inhibition
In a study focused on designing new 1H-pyrazolo[3,4-d]pyrimidine derivatives as EGFR inhibitors, a compound featuring an ethylamine (B1201723) group at the 4-position of the scaffold was synthesized. tandfonline.com However, the study concluded that the introduction of small aliphatic amines, such as ethylamine, at this position was generally not favorable for cytotoxic activity against the cancer cell lines tested. core.ac.uk Specific IC50 values or detailed kinase inhibition data for this particular derivative against EGFR were not provided.
Cyclin-Dependent Kinase (CDK) Inhibition
The pyrazolo[3,4-d]pyrimidine framework has shown significant potential for the development of CDK inhibitors, particularly against CDK2. nih.govnih.govsemanticscholar.org Despite this, the search results contain no specific information on the efficacy or binding mode of this compound as a CDK inhibitor.
Other Kinase Targets (e.g., mTOR, GSK, B-RAF, C-RAF)
Derivatives of the 1H-pyrazolo[3,4-d]pyrimidine scaffold have been investigated as pan-RAF inhibitors. nih.gov However, there is no information available regarding the specific activity of this compound against mTOR, GSK, B-RAF, or C-RAF.
Enzyme Inhibition Beyond Kinases
Dihydrofolate Reductase (DHFR) and Thymidylate Synthetase (TS)
The pyrazolo[3,4-d]pyrimidine nucleus has been explored as a potential scaffold for designing novel inhibitors of dihydrofolate reductase (DHFR), drawing comparisons to classical antifolates like methotrexate (B535133). nih.govnih.gov Nevertheless, the inhibitory potential of this compound against DHFR or thymidylate synthase (TS) has not been specifically reported in the available literature.
Cellular and Molecular Responses in Research Models
Induction of Apoptosis and Cell Cycle Modulation
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold are well-documented for their ability to halt cancer cell proliferation by inducing programmed cell death (apoptosis) and interfering with the normal progression of the cell cycle. researchgate.netnih.gov
Apoptosis Induction: The induction of apoptosis is a primary mechanism through which pyrazolo[3,4-d]pyrimidine derivatives exert their cytotoxic effects. nih.gov Studies on various derivatives have demonstrated that this process is often mediated through the intrinsic mitochondrial pathway. Key events observed include the generation of reactive oxygen species (ROS), which leads to a loss of mitochondrial membrane potential. nih.gov This disruption triggers the release of pro-apoptotic factors and the subsequent activation of executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell. nih.govnih.gov
Further evidence of apoptosis induction includes a significant increase in the population of cells in the sub-G1 phase of the cell cycle, which is indicative of DNA fragmentation. nih.gov The mechanism is also linked to the modulation of key regulatory proteins in the apoptotic pathway. For instance, treatment with certain derivatives has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance in favor of cell death. nih.govnih.gov One potent derivative was found to produce an 8.8-fold increase in the BAX/Bcl-2 ratio, confirming a strong pro-apoptotic effect. nih.gov
Cell Cycle Modulation: In addition to inducing apoptosis, pyrazolo[3,4-d]pyrimidines disrupt cell proliferation by causing cell cycle arrest at various checkpoints. This prevents cancer cells from completing the division process. The specific phase of arrest often depends on the particular derivative and its primary molecular target.
Research has identified compounds that arrest cells in the G0/G1, S, and G2/M phases. nih.govnih.govnih.gov
G0/G1 Arrest: Some derivatives, particularly those targeting Cyclin-Dependent Kinase 2 (CDK2), can halt cell progression in the G0/G1 phase. nih.govrsc.org One study on a potent derivative demonstrated a significant increase in the G0/G1 cell population (from 49.51% to 57.04%) accompanied by a dramatic rise in the pre-G1 (apoptotic) population from 1.85% to 41.55%. nih.gov
G2/M Arrest: Arrest at the G2/M checkpoint is another common outcome. nih.govnih.gov This effect has been linked to the inhibition of Src kinase, which in turn leads to changes in the phosphorylation status of key G2/M regulatory proteins, including the cell division cycle protein 2 (cdc2) and the phosphatase CDC25C. nih.gov
The table below summarizes the observed effects of representative pyrazolo[3,4-d]pyrimidine derivatives on cell cycle distribution in cancer cell lines.
| Compound Class | Cell Line | Target Kinase | Observed Effect on Cell Cycle | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 14) | HCT-116 | CDK2 | Arrest at G0/G1 phase | nih.govrsc.org |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 12b) | A549 | EGFR | Arrest at S and G2/M phases | nih.gov |
| Pyrazolo-[3,4-d]-pyrimidine Src Inhibitors (S7, S29) | Daoy (Medulloblastoma) | Src | Arrest at G2/M phase | nih.gov |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 7d) | OVCAR-4 | EGFR/ErbB2 | Arrest at G2/M phase | nih.gov |
Impact on Cellular Signaling Pathways (e.g., MAPK signaling)
The ability of this compound and its analogs to modulate cell fate is rooted in their function as kinase inhibitors. researchgate.net By blocking the activity of specific protein kinases, these compounds can shut down critical signaling pathways that cancer cells rely on for growth and survival. nih.gov
The pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized to develop inhibitors for a wide range of oncogenic kinases. nih.gov Key targets include:
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, initiates multiple downstream cascades, including the MAPK/ERK pathway, which is pivotal for promoting cell proliferation. Many pyrazolo[3,4-d]pyrimidine derivatives have been specifically designed as potent inhibitors of both wild-type and mutant forms of EGFR. nih.govnih.gov
Src Family Kinases: As non-receptor tyrosine kinases, Src and its family members are crucial nodes in pathways that control cell proliferation, migration, and angiogenesis. Several pyrazolo[3,4-d]pyrimidine compounds have been identified as effective Src inhibitors. nih.govchapman.edu
Cyclin-Dependent Kinases (CDKs): CDKs are essential for driving the cell cycle. rsc.org Inhibitors based on the pyrazolo[3,4-d]pyrimidine core, such as those targeting CDK2, directly interfere with cell cycle machinery, leading to the arrest described previously. nih.govrsc.org
Inhibition of these upstream kinases has a direct impact on major downstream signaling pathways. The MAPK/ERK pathway , for example, is one of the most frequently dysregulated pathways in cancer. nih.gov By inhibiting kinases like EGFR or Src, pyrazolo[3,4-d]pyrimidines effectively block the signal transmission down this cascade, preventing the activation of transcription factors that drive proliferative gene expression. nih.gov The versatility of the scaffold allows for the development of inhibitors targeting other components of related pathways, such as BRAF, a key protein in the MAPK/ERK cascade. nih.gov
The table below details the kinase targets for several classes of pyrazolo[3,4-d]pyrimidine derivatives.
| Compound Class | Primary Kinase Target(s) | Downstream Pathway Impacted | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivatives | EGFR, ErbB2 | MAPK/ERK Signaling | nih.govresearchgate.net |
| Pyrazolo[3,4-d]pyrimidine Derivatives | Src Family Kinases | Proliferation and Survival Pathways | nih.govchapman.edu |
| Pyrazolo[3,4-d]pyrimidine Derivatives | CDK2 / Cyclin A | Cell Cycle Regulation | nih.govrsc.org |
| Pyrazolo[3,4-d]pyrimidine Derivatives | p38-α Kinase | MAPK Stress Response Pathway | researchgate.net |
| Pyrazolo[3,4-d]pyrimidine Derivatives | Phosphoinositide 3-kinase (PI3K) | PI3K/Akt/mTOR Pathway | benthamscience.com |
Computational and Theoretical Studies in N Ethyl 1h Pyrazolo 3,4 D Pyrimidin 4 Amine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine research, docking simulations are crucial for understanding how this ligand interacts with its protein targets, typically the ATP-binding site of various kinases. The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a bioisostere of adenine (B156593), allowing it to fit into the kinase domain and establish key interactions. nih.gov
Binding Mode Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Binding mode analysis reveals the specific molecular interactions that stabilize the ligand-target complex. For pyrazolo[3,4-d]pyrimidine derivatives, these interactions are fundamental to their biological activity.
Hydrogen Bonding: The core scaffold of pyrazolo[3,4-d]pyrimidine is a key pharmacophore that consistently forms hydrogen bonds within the hinge region of kinase active sites. nih.gov For instance, nitrogen atoms in the pyrazole (B372694) and pyrimidine (B1678525) rings act as hydrogen bond acceptors, interacting with the backbone amide groups of key amino acid residues such as Met793 in the Epidermal Growth Factor Receptor (EGFR) and Leu83 in Cyclin-Dependent Kinase 2 (CDK2). nih.gov The 4-amino group, from which the N-ethyl substituent extends, can also participate as a hydrogen bond donor.
Hydrophobic Interactions: The ethyl group of this compound and other substituents on the scaffold engage in hydrophobic interactions with nonpolar residues in the binding pocket. These interactions are critical for enhancing binding affinity and selectivity. For example, in studies of related compounds targeting EGFR, substituents are shown to occupy hydrophobic regions and interact with residues like Leu718, Val726, and Ala743. The phenyl group often found at the 1-position typically buries itself within a hydrophobic pocket, further anchoring the ligand.
Table 1: Common Interactions of the Pyrazolo[3,4-d]pyrimidine Scaffold with Kinase Targets
| Interaction Type | Interacting Ligand Moiety | Key Amino Acid Residues (Examples) | Target Protein (Examples) |
|---|---|---|---|
| Hydrogen Bonding | Pyrimidine/Pyrazole Nitrogens, 4-Amino Group | Met793, Cys694 | EGFR, FLT3 |
| Hydrophobic Interactions | 1-Position Phenyl Group | Leu718, Val726, Ala743 | EGFR |
Prediction of Binding Affinity
Molecular docking programs calculate a scoring function to estimate the binding affinity between a ligand and its target. This score, often expressed in units like kcal/mol, helps in ranking potential drug candidates and prioritizing them for synthesis and experimental testing. Lower binding energy scores typically indicate a more stable and favorable interaction. Studies on various pyrazolo[3,4-d]pyrimidine derivatives have reported a range of binding affinities, demonstrating the utility of this approach in predicting potency.
Table 2: Representative Predicted Binding Affinities for Pyrazolo[3,4-d]pyrimidine Analogs
| Compound Type | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine Analog 1 | EGFR | -19.63 to -23.67 |
| Pyrazolo[3,4-d]pyrimidine Analog 2 | EGFR (mutant) | -16.09 to -21.66 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity.
Development of Predictive Models for Biological Activity
For pyrazolo[3,4-d]pyrimidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. rsc.org These studies generate models that can predict the inhibitory activity of new, unsynthesized compounds. A robust QSAR model is characterized by high squared correlation coefficients (R²) and cross-validated correlation coefficients (q²), indicating a strong correlation between predicted and experimental activities and good internal predictive power. For a series of pyrazolopyrimidine-based inhibitors targeting TgCDPK1 and Src kinases, CoMFA models with high predictability were established, demonstrating their reliability. rsc.org
Identification of Key Structural Descriptors
A primary benefit of QSAR is the identification of key structural features (descriptors) that are crucial for biological activity. The graphical output of 3D-QSAR models, known as contour maps, highlights regions where modifications to the molecule are likely to increase or decrease activity. For instance, these studies have shown that introducing bulky or electronegative substituents at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold can significantly enhance inhibitory potency and selectivity. rsc.org This information is invaluable for guiding the rational design of next-generation inhibitors.
Advanced Computational Chemistry Approaches
Beyond docking and QSAR, other advanced computational methods are employed to gain a more dynamic and detailed understanding of this compound and its analogs.
Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. rsc.orgresearchgate.netmdpi.comnih.gov In the context of drug design, MD simulations can verify the stability of binding modes predicted by molecular docking. rsc.org By simulating the ligand-protein complex in a dynamic environment, researchers can assess the persistence of key interactions, such as hydrogen bonds, and observe conformational changes that might not be apparent from static docking poses. rsc.orgnih.gov
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netresearchgate.netnih.govdoaj.org It has been applied to pyrazolo[3,4-d]pyrimidine derivatives to model geometrical parameters like bond lengths and angles with high accuracy. researchgate.netdoaj.orgmdpi.com Furthermore, DFT calculations can be used to study reaction mechanisms, helping to understand and optimize the synthesis of these compounds. researchgate.net
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to the pyrazolo[3,4-d]pyrimidine class of compounds to elucidate reaction pathways and to calculate various electronic properties that govern their behavior.
Reaction Mechanisms: DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing researchers to identify transition states and determine the most energetically favorable mechanistic routes. For the synthesis of pyrazolo[3,4-d]pyrimidin-4-amines, different plausible mechanisms can be proposed. For instance, theoretical studies have compared pathways such as an initial attack by an amine on an imidate carbon followed by cyclization and rearrangement, versus a nucleophilic attack on a cyano (C≡N) function followed by cyclization. researchgate.net DFT calculations have shown that the latter route, involving the attack on the cyano group, is more likely due to a lower energy barrier. researchgate.net By analyzing the frontier molecular orbitals (FMOs) involved in these reaction steps, researchers can further rationalize the observed reactivity and regioselectivity. rsc.org
Electronic Properties: The electronic properties of a molecule are key to understanding its stability, reactivity, and potential as a pharmacological agent. DFT methods, often using hybrid functionals like B3LYP combined with a basis set such as 6–311++G(d,p), are employed to accurately model geometrical and electronic parameters. researchgate.netmdpi.com Key properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability. rsc.org A small energy gap suggests higher reactivity. These fundamental energies allow for the derivation of other important quantum chemical descriptors, as shown in the table below.
Table 1: Calculated Quantum Chemical Parameters for Pyrimidine Derivatives using DFT This table presents representative data for pyrimidine derivatives, illustrating the types of parameters derived from DFT calculations.
| Parameter | Symbol | Formula | Significance |
| Ionization Potential | I | -EHOMO | The energy required to remove an electron. |
| Electron Affinity | A | -ELUMO | The energy released when an electron is added. |
| Electronegativity | χ | (I + A) / 2 | A measure of the ability to attract electrons. |
| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness | S | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index | ω | χ² / (2η) | A measure of the electrophilic character of a molecule. |
Source: Adapted from research on pyrimidine derivatives.
These calculations provide a theoretical framework for predicting how molecules like this compound will behave in different chemical environments and how they might interact with biological targets.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable computational method used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted on the molecule's electron density surface, using a color scale to denote different potential values.
The MEP surface of a molecule like this compound reveals regions of positive and negative electrostatic potential. researchgate.net This information is crucial for understanding intermolecular interactions, particularly hydrogen bonding, which is vital for the molecule's binding to biological targets like protein kinases. johnshopkins.edu
Interpreting MEP Maps:
Red and Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. They are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like nitrogen and oxygen. These sites act as hydrogen bond acceptors. johnshopkins.edu
Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-deficient. These regions are prone to nucleophilic attack and are typically found around hydrogen atoms, especially those bonded to electronegative atoms (e.g., in N-H groups). These sites function as hydrogen bond donors. researchgate.netjohnshopkins.edu
Green Regions: These areas represent neutral or zero potential.
By generating MEP maps, researchers can identify the most reactive sites of the molecule. For pyrazolo[3,4-d]pyrimidine derivatives, the nitrogen atoms of the heterocyclic rings and the exocyclic amine group are typically highlighted as regions of negative potential, while the hydrogen atom of the N-H group in the pyrazole ring and the hydrogens of the amino group show positive potential. researchgate.net This analysis helps to explain the molecule's interaction patterns and supports findings from other studies, such as molecular docking, by confirming the regions likely to engage in key binding interactions. johnshopkins.edu
Medicinal Chemistry Strategies and Lead Optimization
Bioisosteric Replacements for Scaffold Modification
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, largely due to its nature as a bioisostere of the endogenous purine (B94841) ring system, particularly adenine (B156593). nih.govrsc.orgresearchgate.net This structural mimicry allows it to effectively compete with adenosine (B11128) triphosphate (ATP) for binding to the hinge region of various protein kinase active sites. nih.govrsc.orgresearchgate.net This fundamental principle of bioisosterism is a cornerstone of its use in designing kinase inhibitors.
A key strategy in modifying and optimizing compounds based on this scaffold involves the bioisosteric replacement of other heterocyclic systems. For instance, researchers have successfully replaced the quinazoline (B50416) core found in approved epidermal growth factor receptor (EGFR) inhibitors like erlotinib (B232) and lapatinib (B449) with the pyrazolo[3,4-d]pyrimidine core. nih.gov This modification aimed to create dual inhibitors of EGFR and ErbB2. In one such study, a series of compounds were synthesized maintaining a 4-fluorobenzene moiety at the N1-position while introducing various substituted arenes at the C4-position through different nitrogen-containing linkers. nih.gov This approach led to the identification of compounds with sub-micromolar potency against both EGFR and HER2 kinases, demonstrating the retention of dual inhibitory activity through isosteric replacement. nih.gov
This strategy underscores the versatility of the pyrazolo[3,4-d]pyrimidine nucleus, allowing medicinal chemists to leverage the established structure-activity relationships of other kinase inhibitor classes while potentially improving properties like selectivity, potency, or physicochemical characteristics. nih.govnih.gov The core's ability to mimic key hydrogen bonding interactions with the kinase hinge region makes it an ideal candidate for such replacement strategies. rsc.orgresearchgate.net
Scaffold Hopping and Fragment-Based Drug Design Principles
Scaffold hopping and fragment-based drug design (FBDD) are powerful strategies to discover novel chemical entities with desired biological activity, and both have been applied to the n-Ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine core and its analogs.
Scaffold Hopping: This strategy involves replacing a central core structure with a functionally equivalent but structurally distinct scaffold to identify new patentable compounds with improved properties. A study detailed a scaffold hopping approach to design and synthesize new pyrazolo[3,4-d]pyrimidine derivatives as dual inhibitors of c-Met and STAT3. nih.gov This work led to the identification of a compound, 22b , which showed significant antitumor activity, particularly against leukemia cell lines. nih.gov The study confirmed that the pyrazolo[3,4-d]pyrimidine scaffold, combined with specific linkers and peripheral groups, was crucial for its anticancer effects. nih.gov
Fragment-Based Drug Design (FBDD): FBDD involves screening small, low-molecular-weight fragments for weak binding to a biological target, followed by optimization and linking of these fragments to generate a more potent lead compound. This principle has been combined with virtual screening to discover novel inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. In one example, a conformation-similarity-based virtual screening (CSVS) was integrated with an FBDD strategy to identify a potent inhibitor of activin receptor-like kinase 5 (ALK5), a TGF-β type I receptor. nih.gov This led to the discovery of compound 57 , which, after structural optimization via group replacement, demonstrated significant inhibition of the TGF-β1/SMAD signaling pathway and showed promising pharmacokinetic properties and in vivo efficacy in pancreatic cancer models. nih.gov
These approaches highlight the utility of the pyrazolo[3,4-d]pyrimidine core as a foundational element that can be either "hopped" to from other scaffolds or built upon using fragment-based principles to generate novel and potent inhibitors. nih.govnih.gov
Prodrug Design and Evaluation for Enhanced Preclinical Properties
A significant challenge for the clinical development of many potent pyrazolo[3,4-d]pyrimidine-based kinase inhibitors is their suboptimal aqueous solubility. nih.govnih.govnih.gov This poor solubility can hinder formulation, limit bioavailability, and complicate in vitro and in vivo testing. nih.govnih.gov To address this, a common and effective medicinal chemistry strategy is the design of prodrugs. nih.gov
A prodrug is a chemically modified, often inactive, version of a drug that undergoes biotransformation in vivo to release the active parent compound. nih.gov This approach has been successfully applied to the pyrazolo[3,4-d]pyrimidine class to improve physicochemical and pharmacokinetic properties. nih.govnih.gov
One validated strategy involves the synthesis of prodrugs by introducing a solubilizing group, such as an N-methylpiperazino moiety linked by an O-alkyl carbamate (B1207046) chain, to the parent molecule. nih.gov This modification has been shown to significantly increase aqueous solubility. nih.govnih.gov For example, a study focused on dual Src/Abl inhibitors demonstrated that their corresponding prodrugs had improved solubility profiles, favorable hydrolysis rates in serum, and enhanced passive membrane permeability compared to the parent drugs. nih.govunisi.it
The table below summarizes the enhanced properties of a pyrazolo[3,4-d]pyrimidine prodrug compared to its parent compound, as demonstrated in preclinical studies.
| Compound | Type | Aqueous Solubility | Permeability (PAMPA) | Notes |
|---|---|---|---|---|
| Parent Drug 2 | Active Inhibitor | Low | Lower | Exhibits poor pharmacokinetic profile due to low solubility. nih.gov |
| Prodrug 8 | Water-Soluble Prodrug | Improved | Higher | Designed to release Parent Drug 2 after in vivo hydrolysis. nih.gov |
While the uncleaved prodrugs are typically inactive against their enzymatic targets, they demonstrate antiproliferative activity in cellular assays. nih.gov This is a result of their hydrolysis and the subsequent release of the potent parent compound within the biological system. nih.gov The successful application of this prodrug strategy provides a viable path to overcome the pharmacokinetic limitations of this class of compounds, making them more suitable for preclinical and clinical development. nih.govnih.gov
Development of Hybrid Molecules and Multi-Target Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold's structural versatility and its ability to interact with the highly conserved ATP-binding site of kinases make it an excellent foundation for developing multi-target inhibitors and hybrid molecules. nih.govnih.gov This strategy aims to address the complexity of diseases like cancer, where multiple signaling pathways are often dysregulated.
Multi-Target Inhibitors: By systematically modifying the substituents around the pyrazolo[3,4-d]pyrimidine core, it is possible to design single molecules that inhibit several key oncogenic targets simultaneously. For example, new phenylpyrazolo[3,4-d]pyrimidine analogs have been synthesized and shown to possess potent, multi-target inhibitory activity against EGFR, VEGFR-2, and Topoisomerase-II (Topo-II). nih.gov The degree of target selectivity and potency can be tuned by altering the chemical groups attached to the core scaffold. nih.gov One such compound, 5i , was identified as a potent non-selective dual EGFR/VGFR2 inhibitor that effectively induced apoptosis and inhibited tumor growth in cellular models. nih.gov
The table below presents data on the multi-target inhibitory activity of selected pyrazolo[3,4-d]pyrimidine derivatives. nih.gov
| Compound | EGFRWT IC50 (µM) | VGFR-2 IC50 (µM) | Topo-II IC50 (µM) | Selectivity Profile |
|---|---|---|---|---|
| 5b | 0.48 | 9.60 | 52.00 | Strongly selective for EGFR. nih.gov |
| 5i | 0.30 | 7.60 | 19.80 | Potent dual EGFR/VGFR-2 inhibitor. nih.gov |
| 9e | 14.50 | 0.68 | 1.05 | Moderately active against VGFR-2 and Topo-II. nih.gov |
Hybrid Molecules: Molecular hybridization involves combining two or more distinct pharmacophores into a single molecule to create a hybrid agent with a potentially synergistic or multi-faceted mechanism of action. This approach has been applied by combining the pyrazolo[3,4-d]pyrimidine scaffold of an in-house c-Src inhibitor (SI192 ) with structural features of the approved tyrosine kinase inhibitor dasatinib. nih.gov The goal of this hybridization was to generate a new class of potent Src inhibitors for hepatocellular carcinoma. nih.gov This rational design process led to the identification of several nanomolar Src inhibitors with activity against liver cancer cell lines. nih.gov
These strategies demonstrate that the this compound scaffold is not only a potent inhibitor core in its own right but also a valuable building block for creating sophisticated molecules designed to interact with multiple targets or combine the functionalities of different drug classes. nih.govnih.gov
Advanced Analytical Techniques in Pyrazolo 3,4 D Pyrimidin 4 Amine Research
Spectroscopic Characterization Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of n-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.
In a typical ¹H NMR spectrum of a related pyrazolo[3,4-d]pyrimidine derivative, characteristic signals would confirm the presence of the core structure and the ethyl substituent. nih.gov For instance, the protons on the pyrimidine (B1678525) and pyrazole (B372694) rings would appear as singlets in the aromatic region of the spectrum. The ethyl group would present a distinct pattern: a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH3) protons coupled to the methylene protons. The amine (NH) proton would likely appear as a broad singlet. nih.gov
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbons of the fused pyrazole and pyrimidine rings, as well as two signals in the aliphatic region corresponding to the methylene and methyl carbons of the ethyl group.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of pyrazolo[3,4-d]pyrimidine derivatives, IR spectra show characteristic stretching bands. For this compound, the spectrum would be expected to display N-H stretching vibrations for the amine group and the pyrazole ring. Additionally, characteristic bands for C=N and C=C bonds within the heterocyclic rings would be visible. The presence of the ethyl group would be confirmed by C-H stretching bands corresponding to aliphatic groups, typically in the 2950–2980 cm⁻¹ range. nih.gov
Mass Spectrometry (MS) Mass spectrometry provides the exact molecular weight of the compound and can offer insights into its structure through fragmentation patterns. For this compound (molecular formula C₇H₉N₅), high-resolution mass spectrometry would confirm the molecular ion peak corresponding to its calculated mass (163.0858 Da). uni.lu The fragmentation pattern can further corroborate the structure, for example, by showing the loss of the ethyl group.
| Technique | Observation Type | Expected Data for this compound |
| ¹H NMR | Chemical Shift (δ ppm) | Signals for pyrazole and pyrimidine protons; a quartet for -CH₂- and a triplet for -CH₃- of the ethyl group; a broad singlet for the -NH group. |
| ¹³C NMR | Chemical Shift (δ ppm) | Signals corresponding to the carbons of the heterocyclic core; two distinct signals for the ethyl group carbons. |
| IR | Wavenumber (cm⁻¹) | N-H stretching bands; C-H stretching for aromatic and aliphatic groups; C=N and C=C stretching from the ring system. |
| MS | Mass-to-charge (m/z) | Molecular ion peak [M+H]⁺ at approximately 164.0931, confirming the molecular weight. |
This table represents expected data based on the analysis of closely related pyrazolo[3,4-d]pyrimidine structures.
Chromatographic Purity and Quantification
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) HPLC and UPLC are primary techniques for assessing the purity of pharmaceutical compounds. A sample of this compound is passed through a column under high pressure, and its components are separated based on their affinity for the column's stationary phase. The output, a chromatogram, would ideally show a single, sharp peak for the pure compound, with the area under the peak being proportional to its concentration. Commercial suppliers of 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine often use these methods to specify the purity of their products. bldpharm.com
Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. As the compound elutes from the LC column, it is directly ionized and analyzed by the mass spectrometer. This provides not only the retention time (for identification) and purity information but also confirms the molecular weight of the peak, offering a high degree of confidence in the compound's identity. This technique is routinely used in the quality control of pyrazolo[3,4-d]pyrimidine derivatives. bldpharm.com
Thin-Layer Chromatography (TLC) TLC is a simpler, faster chromatographic technique often used to monitor the progress of a chemical reaction and for preliminary purity checks. ekb.eg A spot of the compound is placed on a plate coated with a stationary phase (like silica (B1680970) gel), and a solvent is allowed to move up the plate. The distance the compound travels relative to the solvent front (Rf value) is characteristic of the compound in that specific solvent system, allowing for a quick assessment of purity by observing the number of spots.
| Technique | Purpose | Typical Application in Research |
| HPLC/UPLC | Purity determination and quantification | Final product quality control, establishing purity percentage (e.g., >98%). |
| LC-MS | Purity assessment and identity confirmation | Confirming the molecular weight of the main peak in a purity analysis. |
| TLC | Reaction monitoring and preliminary purity check | Quickly assessing if a synthesis reaction is complete and checking for major impurities. |
X-ray Crystallography for Absolute Structure and Co-crystal Analysis
While spectroscopic and chromatographic methods provide substantial evidence for a compound's structure and purity, X-ray crystallography offers unambiguous proof of its three-dimensional structure and stereochemistry.
This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed 3D map of electron density, from which the precise position of every atom in the molecule can be determined, along with bond lengths and angles.
Although a crystal structure for this compound is not described in the provided search results, analysis of a closely related molecule, 1-ethylpyrazolo[3,4-d]pyrimidine-4(5H)-thione, illustrates the power of this method. nih.gov For this thione derivative, X-ray analysis revealed that the pyrazolo[3,4-d]pyrimidine ring system is nearly planar and that the ethyl group is oriented almost perpendicularly to this plane. nih.gov The analysis also detailed the intermolecular interactions, such as hydrogen bonds, that dictate how the molecules pack together in the crystal lattice. nih.gov Similar detailed structural information would be obtainable for this compound if a suitable crystal could be grown and analyzed.
| Parameter | Information Provided by X-ray Crystallography |
| Connectivity | Unambiguous confirmation of the atomic connections. |
| Conformation | Precise 3D arrangement of atoms, including torsion angles. |
| Bond Lengths/Angles | Highly accurate measurements of all bond lengths and angles. |
| Intermolecular Interactions | Identification of hydrogen bonds and other forces governing crystal packing. |
Future Research Directions and Challenges
Exploration of Novel Biological Targets for Therapeutic Intervention
Research into pyrazolo[3,4-d]pyrimidine derivatives has traditionally focused on their role as kinase inhibitors, owing to their structural similarity to the ATP molecule. researchgate.netekb.eg However, the therapeutic potential of this scaffold extends beyond this initial application. Current and future research is expanding to investigate a wider array of biological targets.
One key area of exploration is the inhibition of various protein kinases involved in cancer progression. Derivatives have been developed as potent multi-kinase inhibitors, targeting enzymes such as Src, KDR, and kinases in the MAPK signal transduction pathway. nih.gov Specific analogs have also been designed to inhibit the Epidermal Growth Factor Receptor (EGFR), including wild-type (EGFRWT) and resistant mutant forms (EGFRT790M), which are critical targets in non-small cell lung cancer. nih.govresearchgate.net
Beyond kinases, topoisomerases have emerged as another crucial target. These nuclear enzymes are vital for DNA replication and transcription, and their inhibition can lead to apoptosis in cancer cells. ekb.eg Certain pyrazolo[3,4-d]pyrimidine compounds have been shown to act as topoisomerase II inhibitors, interfering with the DNA ligation step and compromising genomic integrity. ekb.eg Another promising avenue is the targeting of Dihydrofolate Reductase (DHFR), an enzyme essential for nucleotide synthesis. Novel derivatives have been synthesized as antifolate agents, demonstrating structural similarities to methotrexate (B535133) and showing potential in overcoming resistance. nih.gov
Table 1: Investigated Biological Targets for Pyrazolo[3,4-d]pyrimidine Derivatives
| Biological Target | Therapeutic Area | Key Research Findings | Citation |
|---|---|---|---|
| c-Src Tyrosine Kinase | Cancer (Neuroblastoma) | A derivative, Si306, acts as a competitive inhibitor and shows a favorable activity profile in neuroblastoma models. | nih.gov |
| EGFR (WT & T790M mutant) | Cancer (Lung, Colon) | Specifically designed derivatives show potent inhibitory activity against both wild-type and resistant T790M mutant EGFR, overcoming a common resistance mechanism. | nih.govresearchgate.net |
| Topoisomerase IIα | Cancer | Compounds induce apoptosis by inhibiting the ligation step of Topoisomerase IIα, generating DNA strand breaks. | ekb.eg |
| Dihydrofolate Reductase (DHFR) | Cancer | Derivatives designed as methotrexate analogs show significant DHFR inhibition, with potential to treat resistant cancers. | nih.gov |
| Nuclear Factor-κB (NF-κB) | Inflammation | A novel derivative demonstrated anti-inflammatory effects by inhibiting NF-κB in models of acute hepatitis and arthritis. | nih.gov |
Development of Advanced Synthetic Methodologies for Diversification
The structural diversification of the pyrazolo[3,4-d]pyrimidine core is essential for exploring structure-activity relationships (SAR) and optimizing therapeutic properties. nih.gov Researchers are continuously developing more efficient and versatile synthetic strategies to generate extensive libraries of novel compounds.
Advanced methodologies include one-pot, multi-component reactions and the application of green chemistry principles to create derivatives in useful yields. nih.govrsc.org Synthetic routes often begin with the construction of a substituted pyrazole (B372694) ring, followed by cyclization to form the fused pyrimidine (B1678525) system. nih.govmdpi.com For instance, the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide (B127407) is a common method to produce the pyrazolo[3,4-d]pyrimidinone core, which can then be chlorinated and further modified. nih.gov
Chemical modifications are systematically applied to different positions of the scaffold. These include:
Replacement of core structures: The pyrazolo[3,4-d]pyrimidine nucleus can be used as a replacement for other heterocyclic systems, such as the quinazoline (B50416) moiety in known EGFR inhibitors, in an effort to enhance cytotoxic activity. ekb.egnih.gov
Introduction of hydrophobic moieties: Different hydrophobic groups, including phenyl, heterocyclic, or aliphatic structures, are introduced to occupy specific hydrophobic regions within the ATP-binding site of target kinases. ekb.egnih.gov
Variation of linker groups: The length and chemical nature of linkers connecting the core scaffold to other functional groups are varied to optimize binding interactions. Linkers composed of one to five atoms, or cyclic structures, have been explored. ekb.egmdpi.com
Furthermore, the prodrug approach represents a significant advancement. To overcome issues like poor aqueous solubility, which can hinder clinical development, researchers have synthesized prodrugs of pyrazolo[3,4-d]pyrimidines. unisi.it These modified compounds show improved water solubility and favorable hydrolysis in serum, leading to enhanced pharmacokinetic profiles and better biological efficacy. unisi.it
Targeted Delivery Systems for Enhanced Research Applications
A major challenge in the development of pyrazolo[3,4-d]pyrimidine-based therapeutics is their often suboptimal aqueous solubility, which can limit their bioavailability and in vivo efficacy. nih.govcnr.it To address this, significant research is focused on advanced drug delivery systems designed to improve pharmacokinetic properties and enable targeted delivery to specific tissues or cells.
One successful strategy involves the encapsulation of these compounds into nanocarriers like liposomes and albumin nanoparticles. cnr.it Liposomes, which are microscopic vesicles composed of a lipid bilayer, can encapsulate hydrophobic compounds like the pyrazolo[3,4-d]pyrimidine derivative Si306. nih.gov This encapsulation not only overcomes solubility issues but also allows for passive targeting to tumor sites through the enhanced permeability and retention (EPR) effect. nih.gov
To further enhance specificity, these nanocarriers can be decorated with targeting ligands, such as monoclonal antibodies. nih.gov For example, immunoliposomes have been developed by attaching an anti-GD2 antibody to the surface of liposomes containing Si306. nih.gov Since GD2 is an antigen highly expressed on neuroblastoma cells, these targeted immunoliposomes can selectively bind to and deliver the therapeutic agent to the tumor cells, increasing drug concentration at the target site and improving cytotoxic effectiveness. nih.gov Studies have demonstrated that this targeted approach leads to significantly higher tumor uptake of the compound and increased survival in animal models of neuroblastoma compared to the free drug or non-targeted liposomes. nih.gov
Table 2: Nanoparticle-Based Delivery Systems for Pyrazolo[3,4-d]pyrimidine Derivatives
| Delivery System | Compound | Target | Key Outcome | Citation |
|---|---|---|---|---|
| Pegylated Stealth Liposomes (LP) | Si306 | Neuroblastoma (passive targeting) | Increased plasma exposure compared to free drug. | nih.gov |
| Anti-GD2 Immunoliposomes (GD2-LP) | Si306 | GD2-expressing Neuroblastoma cells (active targeting) | Showed specific cellular targeting, increased in vitro cytotoxicity, and significantly higher tumor uptake in vivo. | nih.gov |
| Albumin Nanoparticles | Pyrazolo[3,4-d]pyrimidine derivatives | Cancer (general) | Developed to improve solubility and pharmacokinetic profiles of anticancer compounds. | cnr.it |
Addressing Resistance Mechanisms in Target Pathways through Compound Design
The emergence of drug resistance is a primary obstacle in cancer therapy. Future research on pyrazolo[3,4-d]pyrimidine derivatives is heavily focused on designing compounds that can circumvent known resistance mechanisms. Two major strategies being pursued are the targeting of mutated enzymes and the inhibition of drug efflux pumps.
A prominent example of resistance is the T790M mutation in the Epidermal Growth Factor Receptor (EGFR), which renders many first-generation EGFR inhibitors ineffective. medicinal chemists are designing new 1H-pyrazolo[3,4-d]pyrimidine derivatives that can potently inhibit both the wild-type EGFR and the resistant T790M mutant. nih.govresearchgate.net Molecular docking studies guide the design of these compounds to fit within the ATP-binding site of the mutated kinase, leading to derivatives with significant inhibitory activity at nanomolar concentrations. researchgate.net
Another critical resistance mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of cancer cells. nih.gov Recent studies have shown that certain pyrazolo[3,4-d]pyrimidine derivatives can act as P-gp inhibitors. nih.govrsc.org Quantitative real-time PCR analyses have demonstrated that these compounds can cause a significant down-regulation of P-gp, thereby increasing the intracellular concentration of co-administered anticancer drugs and reversing multidrug resistance. nih.govrsc.org This dual-action capability—providing direct cytotoxicity while also inhibiting resistance—makes these compounds particularly promising candidates for further development.
Expanding Applications in Other Research Areas
While the primary focus of research on pyrazolo[3,4-d]pyrimidines has been on their anticancer properties, their structural versatility has prompted investigations into other therapeutic areas. nih.gov Emerging evidence strongly suggests potential applications as both anti-inflammatory and antimicrobial agents.
Anti-inflammatory Properties: Several studies have highlighted the anti-inflammatory potential of this chemical class. A novel 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative was found to be an effective inhibitor of Nuclear Factor-κB (NF-κB), a key regulator of inflammatory responses. nih.gov This compound suppressed the production of tumor necrosis factor-α (TNF-α) and demonstrated significant anti-inflammatory effects in animal models of acute hepatitis and collagen-induced arthritis. nih.gov Other research has focused on the design of derivatives that act as cyclooxygenase (COX) inhibitors. Certain pyrazolo[3,4-d]pyrimidin-4(5H)-ones have shown potent and preferential COX-2 inhibitory activity, comparable or superior to established drugs like meloxicam, along with a good gastrointestinal safety profile. researchgate.net
Antimicrobial Properties: The pyrazolo[3,4-d]pyrimidine scaffold is also being explored for its antimicrobial capabilities. nih.gov The combination of anticancer and antibacterial activity in a single molecule is particularly advantageous, as cancer patients are often vulnerable to bacterial infections. nih.gov A number of derivatives have been screened for activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.gov Some of these compounds have demonstrated significant bacteriostatic activity and a favorable interaction with existing antibiotics like ampicillin, suggesting a mechanism that increases the susceptibility of bacteria to cell wall-targeting agents. nih.gov Further synthetic efforts are underway to create novel derivatives with broad-spectrum antimicrobial activity. nih.govresearchgate.net
Table 3: Expanded Research Applications of Pyrazolo[3,4-d]pyrimidine Derivatives
| Research Area | Mechanism/Target | Tested Models/Organisms | Key Findings | Citation |
|---|---|---|---|---|
| Anti-inflammatory | NF-κB Inhibition | Mouse models of acute hepatitis and arthritis | Suppressed TNF-α production and attenuated joint inflammation. | nih.gov |
| Anti-inflammatory | COX-2 Inhibition | In vitro COX inhibition assay; in vivo carrageenan-induced edema | Potent and selective COX-2 inhibition with good in vivo anti-inflammatory and analgesic activity. | researchgate.net |
| Antimicrobial | Kinase Inhibition (Bacterial) | Staphylococcus aureus, Escherichia coli | Identified compounds with bacteriostatic activity and synergistic effects with ampicillin. | nih.gov |
| Antimicrobial | General antibacterial | Bacillus megaterium, Bacillus subtilis, Fusarium proliferatum | Novel synthesized compounds showed good antimicrobial activity against various microorganisms. | researchgate.net |
Q & A
Q. What are the standard synthetic routes for n-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, and how are reaction conditions optimized?
Synthesis typically involves alkylation or coupling reactions. For example, N-ethyl derivatives are synthesized via nucleophilic substitution using ω-bromo esters or alkyl halides under dry acetonitrile or dichloromethane, followed by solvent evaporation and recrystallization (e.g., from acetonitrile) . Optimization includes controlling reaction time, temperature (e.g., reflux conditions), and stoichiometric ratios to minimize side products. IR and ¹H NMR are critical for verifying substitution patterns and purity .
Q. How are spectroscopic techniques (e.g., NMR, IR) applied to characterize pyrazolo[3,4-d]pyrimidin-4-amine derivatives?
- ¹H NMR : Identifies substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, ethyl group protons at δ 1.2–1.4 ppm for n-ethyl derivatives) .
- IR : Confirms functional groups (e.g., N-H stretches at 3300–3500 cm⁻¹ for amines, C≡C stretches at 2100–2250 cm⁻¹ for alkynyl substituents) .
- Mass Spectrometry : Validates molecular weight (e.g., n-ethyl derivatives show [M+H]⁺ peaks at m/z 163.12 for C₅H₅N₅ + ethyl group) .
Q. What safety protocols are recommended for handling this compound in the laboratory?
The compound is classified under hazard class 6.1 (toxic). Key precautions:
- Use PPE (gloves, goggles) and work in a fume hood.
- Store in dark, inert atmospheres (e.g., argon) at room temperature to prevent degradation .
- Avoid inhalation; emergency procedures include rinsing eyes (P305+P351+P338) and immediate medical attention for ingestion (P301+P310) .
Advanced Research Questions
Q. How can structural modifications at the N-ethyl position influence kinase inhibitory activity?
Substitutions at the N-ethyl group (e.g., cyclopentyl, isopropyl) alter steric and electronic interactions with kinase ATP-binding pockets. For example:
- Cyclopentyl : Enhances selectivity for Src-family kinases by fitting into hydrophobic pockets .
- Aryloxy/alkoxy groups : Improve solubility and bioavailability but may reduce potency due to increased polarity .
Methodology: Use Suzuki coupling or Mitsunobu reactions to introduce diverse substituents, followed by enzymatic assays (e.g., IC₅₀ determination against BTK or CDPK1) .
Q. What strategies resolve contradictions in biological activity data for pyrazolo[3,4-d]pyrimidin-4-amine analogs?
- Dose-response curves : Confirm whether low activity at high concentrations stems from cytotoxicity (e.g., via MTT assays) .
- Binding mode analysis : X-ray crystallography or molecular docking clarifies if inactive analogs fail to engage key catalytic residues (e.g., gatekeeper mutations in Src kinase) .
- Metabolic stability testing : Assess if rapid degradation in cell-based assays explains discrepancies with in vitro enzyme data .
Q. How are PROTACs derived from this compound designed to target specific kinases?
PROTAC synthesis involves conjugating the pyrazolopyrimidine core (kinase-binding warhead) to E3 ligase ligands (e.g., VHL ligand B) via linkers. Example workflow:
Alkylation : Attach ω-bromo t-butyl ester to the N-ethyl group .
Amide coupling : Link the acid-hydrolyzed ester to the VHL ligand via carbodiimide chemistry .
Validation : Measure target degradation efficiency (e.g., Western blot for BTK levels) and selectivity (kinome-wide profiling) .
Q. How do computational methods guide SAR studies for pyrazolopyrimidine-based inhibitors?
- QSAR models : Predict logP and polar surface area to optimize bioavailability .
- Free-energy perturbation (FEP) : Simulates substituent effects on binding affinity (e.g., cyclopentyl vs. isopropyl in Src inhibitors) .
- ADMET prediction : Tools like SwissADME forecast metabolic liabilities (e.g., CYP450 interactions) early in design .
Data Contradiction Analysis
Q. Why do some n-ethyl derivatives show potent enzyme inhibition but weak cellular activity?
Possible factors:
- Poor membrane permeability : LogP <2 reduces cellular uptake (measure via PAMPA assay) .
- Off-target effects : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended kinase binding .
- Prodrug requirements : Introduce phosphonate or ester prodrug moieties to enhance intracellular activation .
Q. How to interpret conflicting SAR data between in vitro and in vivo models?
- Pharmacokinetics (PK) : Check plasma half-life and tissue distribution (e.g., low in vivo exposure due to rapid clearance) .
- Metabolite interference : LC-MS/MS identifies active/inactive metabolites that alter efficacy .
Methodological Tables
Q. Table 1. Key Synthetic Routes for N-Ethyl Derivatives
| Reaction Type | Conditions | Yield (%) | Key Characterization | Ref |
|---|---|---|---|---|
| Alkylation | Dry CH₃CN, K₂CO₃, 80°C | 65–75 | ¹H NMR (δ 1.3 ppm, triplet, CH₂CH₃) | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 50–60 | HRMS ([M+H]⁺ = 303.132) |
Q. Table 2. Biological Activity of Selected Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Cellular Activity (IC₅₀, μM) | Ref |
|---|---|---|---|---|
| n-Ethyl analog | Src | 12 | 1.5 (HEK293) | |
| Cyclopentyl | BTK | 8 | 0.8 (Ramos cells) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
